molecular formula C16H26ClNO4 B584036 Esmolol-d7 Hydrochloride CAS No. 1346598-13-7

Esmolol-d7 Hydrochloride

Cat. No. B584036
CAS RN: 1346598-13-7
M. Wt: 338.88
InChI Key: GEKNCWBANDDJJL-ODLOEXKQSA-N
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Description

Esmolol-d7 Hydrochloride is a cardioselective beta-adrenergic blocker . It is used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . It is also a class II antiarrhythmic drug used to decrease the force and rate of heart contractions during surgery .


Synthesis Analysis

In the synthesis of Esmolol hydrochloride, four prominent process impurities were formed . These impurities were detected in gradient HPLC method . They are synthesized in different synthesis methods and characterized as Esmolol free acid, Esmolol isopropyl amide analog, N-Ethyl Esmolol, and Esmolol dimer by 1H NMR, IR, and Mass spectral data .


Molecular Structure Analysis

Esmolol-d7 Hydrochloride has a molecular formula of C16H18D7NO4 . It is the deuterium labeled Esmolol hydrochloride .


Chemical Reactions Analysis

Esmolol-d7 Hydrochloride is intended for use as an internal standard for the quantification of esmolol . It binds to β1-ARs and is 34-fold selective for β1- over β2-ARs .


Physical And Chemical Properties Analysis

Esmolol-d7 Hydrochloride has a molecular weight of 338.88 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Internal Standard for Quantification

Esmolol-d7 Hydrochloride is used as an internal standard for the quantification of esmolol . This is done using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .

β1-Adrenergic Receptor Antagonist

Esmolol-d7 Hydrochloride acts as a β1-adrenergic receptor (β1-AR) antagonist . It binds to β1-ARs and is 34-fold selective for β1- over β2-ARs .

Inhibition of L-type Ca2+ Currents and Fast Na+ Current

Esmolol-d7 Hydrochloride inhibits L-type Ca2+ currents (ICa.L) and the fast Na+ current (INa) in rat cardiac myocytes . This results in complete ventricular arrest at concentrations greater than or equal to 1 mM .

Treatment of Cardiac Arrhythmias

Formulations containing Esmolol-d7 Hydrochloride have been used in the treatment of cardiac arrhythmias . It helps in regulating the heart rate and rhythm.

Management of Postoperative Hypertension

Esmolol-d7 Hydrochloride is used in the management of postoperative hypertension . It helps in controlling high blood pressure after surgery.

Treatment of Acute Ischemic Heart Disease

Esmolol-d7 Hydrochloride is used in the treatment of acute ischemic heart disease . It helps in reducing the workload on the heart and improves blood flow.

Minimizing Myocardial Contraction during Cardiac Surgery

Esmolol-d7 Hydrochloride is used to minimize myocardial contraction during cardiac surgery . It helps in reducing the stress on the heart during surgery.

Attenuating the Adrenergic Response associated with Tracheal Intubation

Esmolol-d7 Hydrochloride is used to attenuate the adrenergic response associated with tracheal intubation . It helps in managing the physiological response during intubation.

Mechanism of Action

Esmolol works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine .

Safety and Hazards

Esmolol-d7 Hydrochloride can cause serious eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Esmolol is used in various settings, including urgent care, perioperative care, and postoperative care . It is indicated in sinus tachycardia, where a rapid rate requires intervention secondary to other comorbidities . Esmolol is FDA-approved for tachycardia and hypertension induced by intubation . It is used off-label for managing rate and rhythm in conditions such as aortic dissection, acute coronary syndrome, non-ST elevation myocardial infarction, hypertensive emergencies, thyrotoxicosis, refractory ventricular tachycardia, refractory to defibrillation ventricular fibrillation, and to decrease catecholamine response during electroconvulsive therapy .

properties

IUPAC Name

methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWBANDDJJL-ODLOEXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esmolol-d7 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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